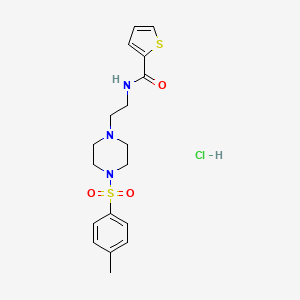

N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic molecule that appears to be related to a class of compounds that interact with biological receptors such as dopamine receptors. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research. For instance, the presence of a piperazine ring substituted with a tosyl group is a common feature in these molecules, which are often investigated for their potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, a compound with a piperazine ring and a tosyl group was synthesized through a series of reactions starting from 4-(benzyloxy)phenol, leading to intermediates such as 2-[4-(2-bromoethoxy)phenoxy]ethanol and eventually to a tosylpiperazine derivative after introducing a thioacetate group and subsequent hydrolysis . This suggests that the synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride could similarly involve a multi-step synthetic route, with careful selection of starting materials and reagents to introduce the thiophene and carboxamide functionalities.

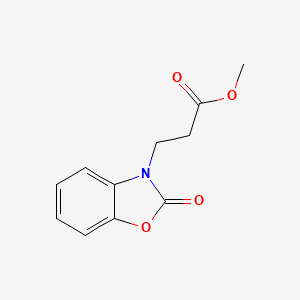

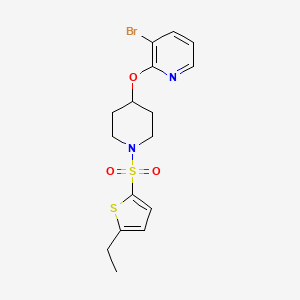

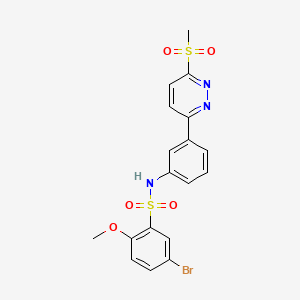

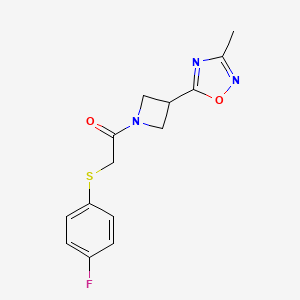

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to adopt multiple conformations. The tosyl group is a sulfonyl-containing moiety that can influence the electronic properties of the molecule and potentially its binding affinity to biological targets. The thiophene ring is another important structural element that can contribute to the compound's electronic characteristics and its interaction with receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are typically nucleophilic substitutions, where leaving groups are replaced by nucleophiles. For instance, the synthesis of a tosylpiperazine derivative involved the substitution of a bromoethoxy group with a thioacetate group, followed by hydrolysis to introduce the thioether functionality . These reactions require careful control of conditions to achieve the desired selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic rings, such as the thiophene and phenyl rings, can contribute to the compound's lipophilicity, which is important for its ability to cross biological membranes. The basicity of the piperazine ring and the presence of polar functional groups like the carboxamide can affect the compound's solubility and its interaction with biological targets. The tosyl group can also impact the molecule's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antibacterial Activities

- Novel thiophene-2-carboxaldehyde derivatives have demonstrated significant antibacterial and antifungal activities alongside their potential anticancer properties. Optical spectroscopic and docking studies suggest their binding characteristics and pharmacokinetic mechanism, highlighting their interaction with carrier proteins like Human Serum Albumin (HSA) and their molecular binding dynamics. Such studies underline the potential of thiophene derivatives in therapeutic applications against cancer and microbial infections (Shareef et al., 2016).

Enzyme Inhibition for Therapeutic Purposes

- A novel thiourea derivative and its complexes were synthesized and characterized for their antioxidant and antitumor activities. The study provided insights into the thermal and electrochemical behaviors of these compounds, suggesting their utility in designing new therapeutic agents targeting specific biochemical pathways (Yeşilkaynak et al., 2017).

Development of Polymer-Based Carriers

- Research on poly(amido-amine)s carrying primary amino groups as side substituents offers a foundation for the development of non-viral vectors and polymer carriers for drugs. This work underscores the versatility of thiophene derivatives in creating polymers for biomedical applications, including drug delivery systems (Malgesini et al., 2003).

Antimicrobial and Antilipase Activities

- The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties explored their antimicrobial, antilipase, and antiurease activities. These findings highlight the potential of thiophene derivatives in antibiotic development and the modulation of enzymatic activities relevant to various diseases (Başoğlu et al., 2013).

Novel Drug Design and Synthesis

- The exploration of thiophene-Schiff bases and their metal complexes for antibacterial and antifungal applications showcases the adaptability of thiophene derivatives in creating compounds with potential therapeutic benefits. Such studies contribute to the ongoing search for new drugs with improved efficacy and lower toxicity (Altundas et al., 2010).

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2.ClH/c1-15-4-6-16(7-5-15)26(23,24)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-25-17;/h2-7,14H,8-13H2,1H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQQVHHTLUUZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)

![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)